The synthesis of acidocin B occurs through a precursor peptide that is processed to yield the active form. Genetic analysis has identified the genes responsible for its production, located on a 4 kb fragment of plasmid pCV461. These genes include open reading frames that code for hydrophobic peptides . The processing of the precursor follows the '-3, -1' rule of von Heijne, which is critical for the maturation of the peptide .
The purification process involves several steps:
Acidocin B consists of 58 amino acids arranged in a circular structure characterized by four alpha-helices that form a compact globular bundle with a central pore . This unique configuration contributes to its stability and antimicrobial function.
The three-dimensional structure has been elucidated using nuclear magnetic resonance (NMR) spectroscopy, revealing significant details about its conformation and electrostatic properties .
Acidocin B interacts with target bacterial membranes, leading to cell lysis. The precise mechanism involves binding to specific receptors on the bacterial surface, which disrupts membrane integrity and leads to cell death.
The bacteriocin's activity can be influenced by environmental factors such as pH and temperature. For instance, studies indicate that acidocin B retains activity across a range of pH levels but may be sensitive to extreme conditions .
The mechanism of action involves several key processes:
Acidocin B exhibits several notable physical and chemical properties:
These properties make acidocin B suitable for various applications in food preservation and safety .
The primary applications of acidocin B are in food safety and preservation due to its antimicrobial properties against foodborne pathogens. Its effectiveness against specific Gram-positive bacteria makes it a valuable candidate for use as a natural preservative in dairy products and other food items.
Additionally, research into bacteriocins like acidocin B continues to explore their potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria .
Acidocin B biosynthesis is encoded by the 14-kb plasmid pCV461 in Lactobacillus acidophilus M46. Plasmid-curing experiments confirmed that loss of pCV461 resulted in the abolition of acidocin B production, while the immunity trait was retained in the cured strain, indicating separate genetic control for immunity [1] [8]. The plasmid harbors a dedicated 4-kb XbaI-HindIII fragment containing the complete biosynthetic gene cluster for acidocin B. This fragment includes genes for precursor peptide maturation, secretion, self-immunity, and regulatory elements [1] [6].
DNA sequencing of the 4-kb fragment revealed four open reading frames (ORFs):
The acdB gene encodes a precursor peptide with a 32-aa leader sequence cleaved at a "–3, –1" von Heijne motif (Ala-Ala↓Ala), yielding a 59-aa linear form later circularized [1] [10].
Immunity to acidocin B is conferred by ORF-3, as evidenced by heterologous expression in L. fermentum NCK127, which conferred resistance to acidocin B [1] [6]. The genes are organized in a compact operon with co-transcribed ORFs, typical of class II bacteriocin gene clusters.
Table 1: Genetic Organization of Acidocin B Cluster on pCV461
ORF | Size (aa) | Putative Function | Characteristics |
---|---|---|---|
ORF-1 | 60 | Unknown | Hydrophobic |
ORF-2 | 91 | Acidocin B precursor (acdB) | Leader peptide (32 aa), core peptide (59 aa) |
ORF-3 | 114 | Immunity protein | Hydrophobic, membrane-associated |
ORF-4 | 59 | Accessory/regulatory protein | Opposite transcriptional polarity |
Acidocin B shares 98% amino acid sequence identity with gassericin A from L. gasseri LA39, placing it in subgroup II circular bacteriocins (low pI ~7, hydrophobic) [2] [10]. The biosynthetic gene clusters of both bacteriocins show high nucleotide sequence similarity, including conserved:
Table 2: Comparative Features of Subgroup II Circular Bacteriocins
Bacteriocin | Producer Strain | Precursor Size (aa) | Mature Peptide (aa) | pI | Key Homologies |
---|---|---|---|---|---|
Acidocin B | L. acidophilus M46 | 91 | 58 (circular) | ~6.5 | 98% identity to gassericin A |
Gassericin A | L. gasseri LA39 | 91 | 58 (circular) | ~6.8 | Identical circularization mechanism |
Butyrivibriocin AR10 | Butyrivibrio fibrisolvens | 64 | 58 (circular) | ~7.0 | Similar gene cluster organization |
Plantaricyclin A | L. plantarum | 89 | 61 (circular) | ~6.9 | Homologous immunity proteins |
Despite structural divergence, acidocin B’s gene cluster shares evolutionary links with class IIc (circular) bacteriocins:
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